molecular formula C13H16O4 B1251075 3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one

3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one

Cat. No. B1251075
M. Wt: 236.26 g/mol
InChI Key: DXYMGZNZFBKDCX-GGWOSOGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FD-211 is a delta-lactone that is 3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one substituted by a hydroxy group at position 3 and propenyl groups at positions 5 and 7. Isolated from the fermantation broth of Myceliophthora lutea TF-0409, it exhibits broad spectrum activity against cultured tumor cell lines, including adriamycin-resistant HL-60 cells. It has a role as a metabolite and an antineoplastic agent. It is a delta-lactone, an organic heterobicyclic compound and a secondary alcohol.

Scientific Research Applications

Synthesis and Structural Applications

  • A study by Someswarao et al. (2018) developed a strategy for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. These cyclic frameworks are integral to the structure of many natural products (Someswarao, Khan, Reddy, & Sridhar, 2018).
  • Research by Hikem-Oukacha et al. (2011) described the synthesis of novel 4-hydroxy-6-methyl-3-(2-substituted-thiazol-4-yl)-2H-pyran-2-ones, which are important for constructing hexahydro-4H-furo[3,2-c]pyran-3,4-diones (Hikem-Oukacha, Rachedi, Hamdi, & Silva, 2011).
  • Meilert et al. (2004) conducted a study focusing on the asymmetric synthesis of C15 polyketide spiroketals, utilizing compounds related to furo[3,2-c]pyran-2-one, highlighting their relevance in complex molecular constructions (Meilert, Pettit, & Vogel, 2004).

Biological and Pharmacological Research

  • Mo et al. (2004) isolated phelligridins, including new furo[3,2-c]pyran-4-one derivatives, from Phellinus igniarius. These compounds showed selective cytotoxicity against human cancer cell lines (Mo, Wang, Zhou, Yang, Li, Chen, & Shi, 2004).
  • Ogi et al. (2008) identified compounds including 5-hydroxy-7-prop-2-en-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one, showing cytotoxicity against colorectal cancer cells by inducing apoptotic cell death (Ogi, Taira, Margiastuti, & Ueda, 2008).

Agricultural and Environmental Applications

properties

Product Name

3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-hydroxy-5,7-bis[(E)-prop-1-enyl]-3,5,7,7a-tetrahydrofuro[3,4-b]pyran-2-one

InChI

InChI=1S/C13H16O4/c1-3-5-10-8-7-9(14)13(15)17-12(8)11(16-10)6-4-2/h3-7,9-12,14H,1-2H3/b5-3+,6-4+

InChI Key

DXYMGZNZFBKDCX-GGWOSOGESA-N

Isomeric SMILES

C/C=C/C1C2C(=CC(C(=O)O2)O)C(O1)/C=C/C

Canonical SMILES

CC=CC1C2C(=CC(C(=O)O2)O)C(O1)C=CC

synonyms

FD 211
FD-211
Waol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one
Reactant of Route 2
3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one
Reactant of Route 3
3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one
Reactant of Route 4
3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one
Reactant of Route 5
3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one
Reactant of Route 6
3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one

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